molecular formula C14H9BrN4O2S B11053499 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B11053499
M. Wt: 377.22 g/mol
InChI Key: QWZPNOGCSBMPEO-UHFFFAOYSA-N
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Description

4-[3-(5-Bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanyl (-SH) group, a 5-bromopyridin-3-yl moiety, and a benzoic acid group.

Synthesis of this compound likely involves multi-step reactions, as evidenced by related pathways. For instance, Knoevenagel condensation between 5-bromopyridine-3-carbaldehyde and malonic acid generates intermediates like (E)-3-(5-bromopyridin-3-yl)acrylic acid, followed by amidation with 4-(aminomethyl)benzoic acid to form the final product .

Properties

Molecular Formula

C14H9BrN4O2S

Molecular Weight

377.22 g/mol

IUPAC Name

4-[3-(5-bromopyridin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C14H9BrN4O2S/c15-10-5-9(6-16-7-10)12-17-18-14(22)19(12)11-3-1-8(2-4-11)13(20)21/h1-7H,(H,18,22)(H,20,21)

InChI Key

QWZPNOGCSBMPEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NNC2=S)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 5-bromopyridine.

    Triazole Ring Formation: The bromopyridine intermediate is then reacted with thiourea and other reagents to form the 1,2,4-triazole ring.

    Benzoic Acid Attachment: Finally, the triazole intermediate is coupled with a benzoic acid derivative under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The benzoic acid group (target, 3m, ) increases hydrophilicity compared to acetamide () or sulfoxide () derivatives.
  • Steric Effects : Bulky substituents like dichlorobenzyl sulfoxide () may hinder molecular flexibility or target access compared to smaller groups like sulfanyl (-SH).

Physicochemical Properties

  • Acidity : The benzoic acid group (pKa ~4.2) in the target compound and derivatives increases acidity compared to neutral acetamide () or sulfoxide () analogs.
  • Lipophilicity : Bromine and pyridine (target) contribute to moderate lipophilicity, whereas methoxybenzyl (3m) or fluorophenyl () groups may alter logP values.
  • Stability : Sulfanyl (-SH) groups (target) are prone to oxidation, whereas thioxo (=S, ) or sulfoxide () groups offer greater stability.

Functional Group Impact on Bioactivity (Inferred)

While biological data are unavailable in the provided evidence, structural trends suggest:

  • Bromopyridine : May enhance binding to hydrophobic enzyme pockets or mediate halogen bonding.
  • Sulfanyl (-SH): Potential for disulfide bond formation or metal chelation, relevant to redox-active targets.
  • Carboxylic Acid : Facilitates salt formation or hydrogen bonding with biological macromolecules.

Biological Activity

The compound 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic molecule characterized by its unique structural features, which include a benzoic acid moiety, a triazole ring, and a bromopyridine substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is C14H9BrN4O2SC_{14}H_{9}BrN_{4}O_{2}S with a molecular weight of 377.22 g/mol. The structure integrates multiple functional groups that contribute to its reactivity and biological activity.

Key Functional Groups

  • Benzoic Acid Moiety : Provides acidity and potential for forming hydrogen bonds.
  • Triazole Ring : Known for its role in biological activity and as a scaffold for drug development.
  • Bromopyridine Substituent : Enhances electrophilic character and may influence binding interactions.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including compounds similar to 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid, exhibit significant antimicrobial activity. A study highlighted that certain benzoic acid derivatives promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells . This suggests potential applications in treating infections or conditions related to protein misfolding.

Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Similar compounds have shown to inhibit cell growth through mechanisms involving the induction of apoptosis and inhibition of cell cycle progression. For instance, studies on related triazole derivatives have reported significant cytotoxic effects against cancer cell lines, indicating that 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid may have similar properties .

Enzyme Inhibition

Inhibition studies suggest that compounds with triazole and benzoic acid functionalities can act as inhibitors of key enzymes involved in disease pathways. For example, certain derivatives have been noted for their ability to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure and neuropeptide metabolism .

Study 1: Antimicrobial Activity

A recent investigation into the antimicrobial properties of triazole derivatives demonstrated that compounds structurally similar to 4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate the efficacy of these compounds, revealing zones of inhibition comparable to standard antibiotics.

Study 2: Antiproliferative Effects on Cancer Cells

In vitro studies assessed the antiproliferative effects of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations. Mechanistic studies suggested that this effect was mediated through apoptosis induction and disruption of mitochondrial membrane potential.

Research Findings Summary Table

Activity Type Compound Effect Reference
Antimicrobial4-[3-(5-bromopyridin-3-yl)-5-sulfanyl...]Inhibition of bacterial growth
AntiproliferativeTriazole DerivativeSignificant reduction in cancer cell viability
Enzyme InhibitionRelated Triazole CompoundsInhibition of ACE and neurolysin

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